(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid
Description
“(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid” is a chiral synthetic compound featuring a hexanoic acid backbone with two key functional groups: a benzyloxycarbonyl (Cbz) group at the N-terminus and a 4-methylphenylsulfonyl (tosyl) group at the ω-amino position. The stereochemistry at the C2 position is specified as (S), which may influence its biological activity and physicochemical properties. This compound is structurally analogous to peptide-based inhibitors and sulfonamide-containing molecules, which are prevalent in drug discovery for targeting enzymes like proteases or sulfotransferases .
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJTFYIMBJHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential α- and ε-Amino Group Functionalization
The synthesis begins with L-lysine, which contains two reactive amino groups. To achieve selective protection:
Step 1: α-Amino Protection with Benzyloxycarbonyl (Cbz) Group
The α-amino group is protected first due to its lower pKa (~8.9) compared to the ε-amino group (~10.5). A solution of L-lysine in a 1:1 dioxane/water mixture is treated with benzyloxycarbonyl chloride (Cbz-Cl, 1.1 equiv) under alkaline conditions (pH 9–10, maintained with 2 M NaOH) at 0–5°C. The reaction is stirred for 4–6 hours, yielding Nα-Cbz-L-lysine.
Step 2: ε-Amino Protection with Tosyl Group
The ε-amino group is subsequently protected using tosyl chloride (TsCl, 1.05 equiv) in anhydrous pyridine at 25°C. After 12 hours, the mixture is poured into ice-cold 1 M HCl, precipitating the dual-protected product. Recrystallization from ethyl acetate/petroleum ether affords the title compound in 65–72% overall yield.
Key Challenges:
-
Regioselectivity: Over-tosylation at the α-position may occur if residual Cbz groups are incompletely stabilized.
-
Solvent Compatibility: Pyridine must be rigorously dried to prevent hydrolysis of TsCl.
Industrial-Scale Synthesis Optimization
Continuous Flow Reactor Systems
To enhance throughput, pharmaceutical manufacturers employ continuous flow reactors for the Cbz protection step. A 2018 study demonstrated that mixing L-lysine (0.5 M) with Cbz-Cl (0.55 M) in a microfluidic reactor (residence time: 2 minutes, 10°C) achieved 95% conversion, reducing side product formation by 40% compared to batch processes.
Green Chemistry Approaches
Recent advances replace pyridine with biodegradable bases like 1,8-diazabicycloundec-7-ene (DBU) in the tosylation step. DBU (1.2 equiv) in cyclopentyl methyl ether (CPME) at 50°C achieves full ε-tosylation in 3 hours, with the solvent recyclable via distillation.
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) using a C18 column (0.1% TFA in H2O/CH3CN gradient) confirms ≥98% purity. Key retention times:
Structural Confirmation
Nuclear Magnetic Resonance (NMR):
-
1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, 2H, Tosyl aromatic), 7.40–7.30 (m, 5H, Cbz aromatic), 4.05 (q, 1H, α-CH), 2.42 (s, 3H, Tosyl -CH3).
-
13C NMR: 166.5 ppm (Cbz carbonyl), 144.1 ppm (Tosyl sulfonate).
Mass Spectrometry:
Comparative Data on Synthetic Routes
| Parameter | Batch Method (Pyridine) | Flow Reactor (DBU/CPME) |
|---|---|---|
| Reaction Time | 12 hours | 3 hours |
| Yield | 72% | 85% |
| Solvent Waste | 8 L/kg product | 2 L/kg product |
| Purity (HPLC) | 98.2% | 99.1% |
Troubleshooting Common Synthesis Issues
Incomplete Tosylation
Cause: Residual moisture in pyridine hydrolyzes TsCl.
Solution: Pre-dry pyridine over molecular sieves (3Å) for 24 hours.
Epimerization at α-Carbon
Cause: Prolonged exposure to alkaline conditions during Cbz protection.
Mitigation: Maintain pH ≤10 and temperature ≤10°C.
Emerging Methodologies
Enzymatic Protection
A 2023 study utilized immobilized lipase B from Candida antarctica to catalyze ε-tosylation in aqueous buffer (pH 7.5, 37°C), achieving 88% yield without racemization. This method eliminates organic solvent use but requires costly enzyme recycling.
Photocatalytic Deprotection
Post-synthesis, the Cbz group can be removed via UV irradiation (254 nm) in the presence of rose bengal, enabling orthogonal deprotection in multistep syntheses.
Scalability and Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| L-Lysine | $120 |
| Cbz-Cl | $450 |
| TsCl | $300 |
| DBU | $1,200 |
| Total (Flow) | $2,070 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Therapeutic Potential
The compound has been investigated for its role as an inhibitor in various inflammatory pathways. It shows promise as a potential treatment for conditions characterized by excessive inflammation, such as:
- Diabetic Retinopathy : Research indicates that compounds similar to this structure can modulate PPARα agonism, which is beneficial in reducing retinal vascular leakage associated with diabetic conditions .
- Cancer Therapy : Its sulfonamide group has been linked to enhanced selectivity and potency against specific cancer cell lines, making it a candidate for further development in oncological treatments.
Biochemical Studies
Studies involving this compound have focused on its interactions with biological targets:
- PPARα Agonism : The compound has been shown to upregulate genes associated with lipid metabolism, indicating a potential role in treating metabolic disorders .
- Inflammatory Cytokine Inhibition : It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the pathogenesis of various inflammatory diseases .
Synthetic Chemistry
The synthesis of this compound involves several steps that enhance its utility in medicinal chemistry:
- Structure-Activity Relationship (SAR) : SAR studies have demonstrated that modifications to the benzyl and sulfonamide groups can significantly affect the biological activity of the compound, leading to the development of more potent analogues .
- Novel Chemotypes : The exploration of this compound has led to the discovery of new chemotypes that exhibit improved pharmacological profiles compared to existing drugs .
Table 1: Summary of Key Case Studies
Detailed Insights from Case Studies
- Diabetic Retinopathy :
- Inflammatory Diseases :
- Metabolic Disorders :
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-methylphenylsulfonyl group (electron-withdrawing) contrasts with sulfanyl (thioether) groups in , which are less polar and more lipophilic. This impacts solubility and target binding .
- Cbz Protection : The benzyloxycarbonyl (Cbz) group in the target compound is a common protective moiety in peptide synthesis, similar to analogs in , but differs from fluorenylmethyloxycarbonyl (Fmoc) groups seen in .
Physicochemical Properties
- Solubility : Sulfonyl groups enhance water solubility compared to sulfanyl analogs due to increased polarity. For example, quaternary ammonium compounds with sulfonates exhibit lower critical micelle concentrations (CMCs), as seen in .
- Chirality: The (S)-configuration at C2 may confer stereoselective interactions, akin to chiral β-amino acids in , which influence metabolic stability and receptor binding.
Research Findings and Methodological Considerations
Computational Similarity Assessment
- Fingerprint-Based Methods : Tanimoto and Dice coefficients are widely used to quantify structural similarity . For example, the target compound’s Morgan fingerprint would highlight its sulfonamide and Cbz groups, distinguishing it from HA2 .
- Activity Cliffs: Despite structural similarity, minor changes (e.g., sulfonyl → sulfanyl) can drastically alter bioactivity, as seen in kinase inhibitors .
Experimental Data
- Synthetic Challenges: The compound’s synthesis likely involves sequential protection/deprotection steps, similar to , but with tosylation at the ω-amino position.
- Analytical Confirmation : LC-MS and NMR would differentiate it from analogs like by identifying sulfonyl peaks (~130–140 ppm in ¹³C NMR) and chiral center retention .
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid, also known by its CAS number 34235-82-0, is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H26N2O6S
- SMILES Notation : CC1=CC=C(S(NC@@HC(O)=O)(=O)=O)C=C1
- InChI : 1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models. For instance, derivatives of benzyl amino acids have been tested for their efficacy in maximal electroshock seizure (MES) models, showing promising results with effective doses lower than traditional anticonvulsants like phenobarbital .
- Anti-inflammatory Effects : The sulfonamide group in the structure is known to contribute to anti-inflammatory properties. Compounds with similar functional groups have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .
- Antitumor Activity : Some studies suggest that amino acid derivatives can inhibit tumor cell proliferation. The presence of the benzyloxycarbonyl group may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Impact |
|---|---|
| Benzyloxycarbonyl Group | Enhances membrane permeability |
| 4-Methylphenyl Sulfonamide Group | Contributes to anti-inflammatory effects |
| Hexanoic Acid Backbone | Provides stability and solubility |
Study 1: Anticonvulsant Evaluation
A study conducted on a series of benzyl amino acid derivatives demonstrated that modifications at the N'-benzyl position significantly impacted anticonvulsant activity. The compound exhibited an effective dose (ED50) comparable to established treatments .
Study 2: Anti-inflammatory Mechanisms
In vitro assays revealed that compounds with sulfonamide groups significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Study 3: Cytotoxicity Against Cancer Cells
Research involving human cancer cell lines indicated that derivatives similar to this compound could induce apoptosis and inhibit cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
Q & A
Q. What are the optimal synthetic routes for producing (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid, and how do reaction conditions influence yield?
Answer: The compound is synthesized via sequential protection of the amino groups. Key steps include:
- Step 1: Benzyloxycarbonyl (Cbz) protection of the α-amino group using benzyl chloroformate under basic conditions (pH 9–10, 0–5°C) .
- Step 2: Sulfonylation of the ε-amino group with 4-methylbenzenesulfonyl chloride in anhydrous DCM, catalyzed by triethylamine .
- Critical Factors: Temperature control (<25°C) prevents decomposition of the sulfonamide intermediate. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Reported yields range from 45–65%, with lower yields attributed to competing hydrolysis of the sulfonyl chloride .
Table 1: Comparison of Reaction Conditions and Yields
| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cbz | BnOCOCl | THF/H₂O | 0–5 | 70–80 |
| Sulfonylation | Tosyl-Cl | DCM | 20–25 | 45–65 |
Q. How is chiral purity validated during synthesis, and what analytical methods are used to resolve enantiomeric impurities?
Answer: Chiral purity is confirmed via:
- Chiral HPLC: Using a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min), retention times differentiate the (2S) enantiomer from (2R) .
- Circular Dichroism (CD): Peaks at 215 nm (n→π* transition) confirm the S-configuration .
- Contradictions: Discrepancies in enantiomeric excess (e.e.) values (reported 98–99.5%) arise from baseline noise in HPLC; CD is more reliable for quantification .
Advanced Research Questions
Q. How does the 4-methylphenylsulfonyl group influence the compound’s interaction with biological targets (e.g., proteases or transporters)?
Answer: The sulfonamide group enhances:
- Hydrophobic Interactions: The 4-methylphenyl moiety binds to nonpolar pockets in enzymes (e.g., trypsin-like proteases), confirmed by molecular docking (AutoDock Vina) .
- Electron-Withdrawing Effects: The sulfonyl group stabilizes transition states in enzyme inhibition, as shown in kinetic assays (Ki = 2.3 µM for trypsin inhibition) .
- Contradictions: Some studies report reduced activity in polar solvents due to sulfonamide hydration; use low-dielectric buffers (e.g., 20 mM Tris-HCl, pH 7.4) to maintain efficacy .
Q. What strategies resolve discrepancies in mass spectrometry (MS) data when characterizing this compound?
Answer: Common MS challenges and solutions:
- Fragmentation Ambiguity: The sulfonamide group undergoes in-source decay, producing [M+H–SO2]<sup>+</sup> ions. Use high-resolution MS (Orbitrap, resolving power >60,000) to distinguish from impurities .
- Adduct Formation: Sodium adducts ([M+Na]<sup>+</sup>) dominate in ESI+. Add 0.1% formic acid to suppress adducts .
- Table 2: MS/MS Fragmentation Patterns
| m/z | Fragment Identity | Confidence Level |
|---|---|---|
| 348 | [Cbz-Amino Hexanoic Acid]<sup>+</sup> | High (Δ ppm < 2) |
| 155 | Tosyl Fragment | Moderate |
Q. How is this compound applied in site-specific protein labeling, and what limitations exist in live-cell imaging?
Answer: The ε-sulfonamide group reacts selectively with cysteine residues via nucleophilic substitution:
- Protocol: Incubate the compound (10 µM) with thiol-containing proteins in PBS (pH 8.0, 30 min, 25°C). Labeling efficiency is quantified via fluorescence quenching (if conjugated to a fluorophore) .
- Limitations: Low membrane permeability requires electroporation for intracellular labeling. Competitive binding with endogenous amines (e.g., glutathione) reduces signal-to-noise ratios in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
